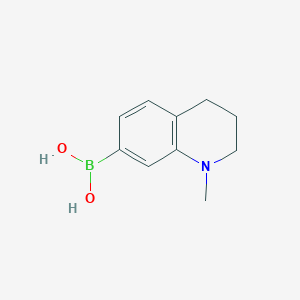
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a boronic acid derivative with a unique structure that combines a tetrahydroquinoline moiety with a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid typically involves the reaction of (1-Methyl-1,2,3,4-tetrahydroquinoline) with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid group but has a different heterocyclic structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar quinoline structure with different functional groups.
Uniqueness: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is unique due to the presence of both a tetrahydroquinoline moiety and a boronic acid group, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds lacking these functional groups.
特性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC名 |
(1-methyl-3,4-dihydro-2H-quinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12-6-2-3-8-4-5-9(11(13)14)7-10(8)12/h4-5,7,13-14H,2-3,6H2,1H3 |
InChIキー |
RVMAJLRRFNKJHG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CCCN2C)C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




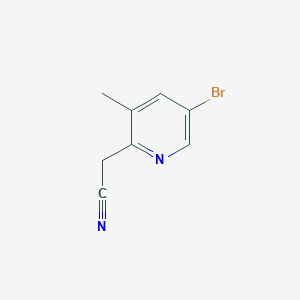
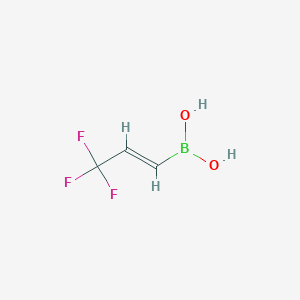
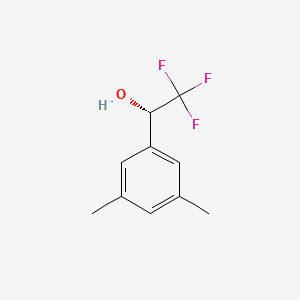


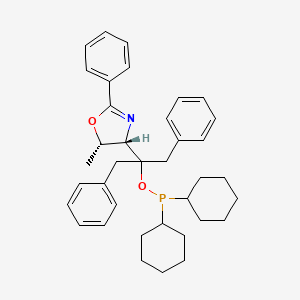
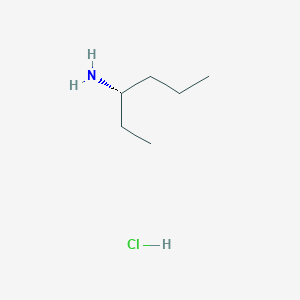
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
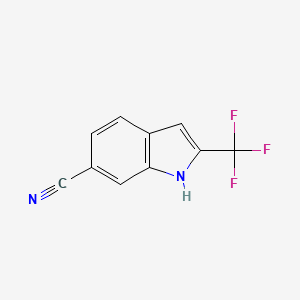
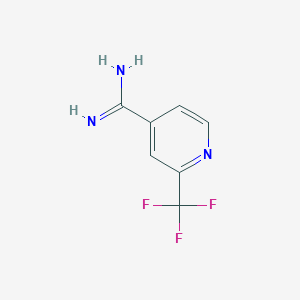
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
